2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group, a piperidine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with an appropriate halogenated acetic acid derivative to form the 4-fluorophenoxyacetic acid.
Piperidine Derivative Formation: Separately, piperidine is reacted with a methylsulfonyl chloride to form the 1-(methylsulfonyl)piperidine.
Coupling Reaction: The final step involves coupling the 4-fluorophenoxyacetic acid with the 1-(methylsulfonyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially leading to the formation of amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the piperidine ring can interact with polar residues. The methylsulfonyl group may enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
- 2-(4-bromophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
- 2-(4-methylphenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of particular interest in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-23(20,21)18-8-6-12(7-9-18)10-17-15(19)11-22-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNPZCDQFDWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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